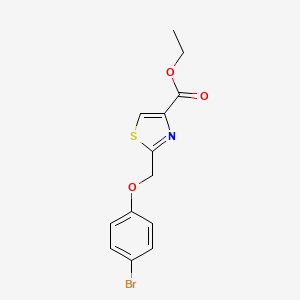

Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate is a type of organic compound that belongs to the class of 2-aminothiazoles . These compounds are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of similar compounds involves a one-pot procedure from commercially available starting materials . Under mild reaction conditions, products with an alkyl group on the 2-amino group or with various groups on the 2-substituted phenyl ring were obtained in good yields from ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives .Molecular Structure Analysis

The thiazole ring in these compounds consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity provides many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse. For instance, the synthesis of 2-aminothiazoles usually starts from ethyl acetoacetate and N-bromosuccinimide in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea to give the target molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, one of the synthesized compounds had a melting point of 196–198 °C .科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of thiazole derivatives, including Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate and related compounds, have been extensively studied. These efforts aim to explore their structural properties and potential applications in various scientific domains.

Synthetic Approaches and Spectroscopic Characterization : A notable study involved the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, a compound closely related to the target molecule, through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate. The compound was characterized using FTIR, NMR, and X-ray diffraction methods, with further investigation by DFT quantum chemical methods to understand its molecular geometry and potential sites for hydrogen bonding (Haroon et al., 2018).

Immunomodulatory and Anticancer Activities : Research on novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, which share a structural motif with the target compound, demonstrated significant inhibitors of LPS-stimulated NO generation from Raw murine macrophage 264.7. These compounds also showed strong cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma cells (Hep-G2) (Abdel-Aziz et al., 2009).

Chemical Reactivity and Potential Applications : Another study focused on the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, exploring its chemical reactivity and potential applications in synthesizing more complex molecules. This research provides insights into the synthetic utility of bromo-substituted thiazole derivatives (Maadadi et al., 2016).

Antimicrobial and Antioxidant Studies

Thiazole derivatives have been explored for their antimicrobial and antioxidant properties, contributing to the search for new therapeutic agents.

Antimicrobial and Antioxidant Activities : Synthesis and screening of new thiazole compounds for their anticancer activity against breast cancer cells MCF7 revealed that certain derivatives exhibit comparable activity to standard treatments. This study underscores the potential of thiazole derivatives in developing new therapeutic agents (Sonar et al., 2020).

Synthetic Modifications and Biological Studies : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a fundamental derivative in the thiazole group, was modified and synthesized for antimicrobial studies. The derivatives exhibited activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2019).

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

生化学分析

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the thiazole compound .

Cellular Effects

Thiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the exact structure of the thiazole compound .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 2-[(4-bromophenoxy)methyl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S/c1-2-17-13(16)11-8-19-12(15-11)7-18-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDYOUFTSOCRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-methylbenzamide](/img/structure/B2748883.png)

![7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2748885.png)

![N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2748887.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748892.png)

![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)